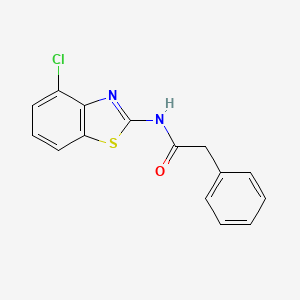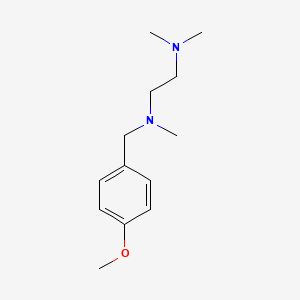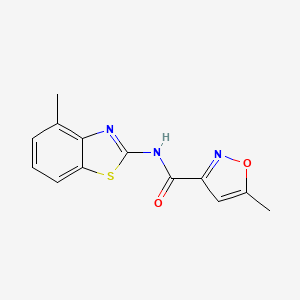![molecular formula C20H26N2O3 B5724660 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide, also known as A-804598, is a selective antagonist of P2X7 receptors. These receptors are found in immune cells, including microglia and macrophages, and play a key role in inflammatory responses. A-804598 has shown promise as a potential therapeutic target for various inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and chronic pain.
Mécanisme D'action
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide works by selectively blocking P2X7 receptors. These receptors are involved in the activation of inflammasomes, which are complexes that initiate the inflammatory response. By blocking P2X7 receptors, this compound can reduce the activation of inflammasomes and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce inflammation and demyelination in animal models of multiple sclerosis, and has been shown to inhibit the release of pro-inflammatory cytokines in models of chronic pain. Additionally, this compound has been shown to have potential for treating rheumatoid arthritis and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide in lab experiments is its selectivity for P2X7 receptors. This allows researchers to specifically target these receptors without affecting other receptors or systems in the body. However, one limitation is that this compound may not be effective in all inflammatory diseases, as the role of P2X7 receptors may vary depending on the disease.
Orientations Futures
There are a number of potential future directions for research on 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide. One area of focus could be on developing more potent and selective P2X7 receptor antagonists. Additionally, research could be done to better understand the role of P2X7 receptors in different inflammatory diseases, and to determine which diseases may be most responsive to treatment with this compound. Finally, clinical trials could be conducted to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide can be synthesized using a multi-step process. The first step involves the reaction of 2,6-dimethylpyridine with tert-butyl bromoacetate to form 2-tert-butyl-6-methylpyridine-3,5-dicarboxylate. This compound is then reacted with sodium hydride and 3,4-dimethoxybenzyl bromide to form this compound.
Applications De Recherche Scientifique
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide has been extensively studied for its potential therapeutic applications. In animal models of multiple sclerosis, this compound has been shown to reduce inflammation and demyelination. It has also been studied for its potential use in treating chronic pain, as it can inhibit the release of pro-inflammatory cytokines. Additionally, this compound has been shown to have potential for treating rheumatoid arthritis and other inflammatory diseases.
Propriétés
IUPAC Name |
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-20(2,3)18-13-15(9-11-21-18)19(23)22-10-8-14-6-7-16(24-4)17(12-14)25-5/h6-7,9,11-13H,8,10H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQGXXFAQCKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)

![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)



![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)

